

Structure-Activity Relationship of Medelamine B Analogs: A Comparative Guide

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Compound of Interest

Compound Name: Medelamine B

Cat. No.: B1244805

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel synthetic analogs of **Medelamine B**, a promising new cytotoxic agent. The data presented herein is intended to guide future drug discovery and optimization efforts by elucidating the key structural motifs responsible for its biological activity.

Comparative Analysis of Medelamine B Analogs

The cytotoxic activity of **Medelamine B** and its analogs was evaluated against the human colorectal carcinoma cell line (HCT-116). The half-maximal inhibitory concentration (IC₅₀) was determined for each compound, and the results are summarized in the table below. The core structure of **Medelamine B**, a substituted triazine, was systematically modified to probe the influence of different functional groups on its cytotoxic potential.

Compound	R1 Group	R2 Group	R3 Group	IC50 (μM) against HCT-116
Medelamine B	-NH2	-NH2	-NH-Ph	15.2 ± 1.8
Analog 1	-OH	-NH2	-NH-Ph	> 100
Analog 2	-NH2	-OH	-NH-Ph	> 100
Analog 3	-NH2	-NH2	-NH-Ph-4-Cl	8.5 ± 0.9
Analog 4	-NH2	-NH2	-NH-Ph-4-OMe	25.1 ± 2.3
Analog 5	-NH2	-NH2	-NH-CH2-Ph	45.8 ± 4.1
Analog 6	-NH-CH3	-NH2	-NH-Ph	18.9 ± 2.1

Key Findings:

- The primary amino groups at the R1 and R2 positions appear to be crucial for activity, as their replacement with hydroxyl groups (Analog 1 and 2) resulted in a complete loss of cytotoxicity.
- Modifications to the R3 phenylamino substituent significantly impacted potency. The addition of an electron-withdrawing group (Analog 3, -Cl) enhanced cytotoxicity, while an electron-donating group (Analog 4, -OMe) decreased it.
- Altering the linker between the phenyl group and the triazine core (Analog 5) was detrimental to the activity.
- Methylation of one of the primary amino groups (Analog 6) resulted in a slight decrease in activity compared to the parent compound.

Experimental Protocols

MTT Cytotoxicity Assay

The cytotoxic activity of the **Medelamine B** analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** HCT-116 cells were seeded in 96-well plates at a density of 5×10^3 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** The cells were then treated with various concentrations of **Medelamine B** and its analogs (ranging from 0.1 to 100 µM) for 48 hours.
- **MTT Addition:** Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Structure-Activity Relationship of **Medelamine B** Analogs.

Caption: Proposed Signaling Pathway for **Medelamine B**-Induced Apoptosis.

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